Cas no 2757924-91-5 (6-{(benzyloxy)carbonylamino}-5-cyanopyridine-3-carboxylic acid)

6-{(Benzyloxy)carbonylamino}-5-cyanopyridine-3-carboxylic acid is a versatile pyridine-based intermediate with applications in pharmaceutical and organic synthesis. The compound features a benzyloxycarbonyl (Cbz) protecting group, which enhances stability and facilitates selective deprotection in multi-step reactions. The presence of both a cyano group and a carboxylic acid moiety allows for further functionalization, making it a valuable building block for heterocyclic chemistry. Its rigid pyridine core contributes to structural diversity in drug discovery, particularly in the development of kinase inhibitors and other bioactive molecules. The compound is typically used under controlled conditions, with purity and reactivity optimized for synthetic efficiency. Proper handling and storage are recommended to maintain its integrity.
6-{(benzyloxy)carbonylamino}-5-cyanopyridine-3-carboxylic acid structure
2757924-91-5 structure
商品名:6-{(benzyloxy)carbonylamino}-5-cyanopyridine-3-carboxylic acid
CAS番号:2757924-91-5
MF:C15H11N3O4
メガワット:297.265543222427
CID:5612526
PubChem ID:165764186

6-{(benzyloxy)carbonylamino}-5-cyanopyridine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2757924-91-5
    • EN300-35008826
    • 6-{[(benzyloxy)carbonyl]amino}-5-cyanopyridine-3-carboxylic acid
    • 6-{(benzyloxy)carbonylamino}-5-cyanopyridine-3-carboxylic acid
    • インチ: 1S/C15H11N3O4/c16-7-11-6-12(14(19)20)8-17-13(11)18-15(21)22-9-10-4-2-1-3-5-10/h1-6,8H,9H2,(H,19,20)(H,17,18,21)
    • InChIKey: WKAVWQUGFQJKMH-UHFFFAOYSA-N
    • ほほえんだ: O(C(NC1C(C#N)=CC(C(=O)O)=CN=1)=O)CC1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 297.07495584g/mol
  • どういたいしつりょう: 297.07495584g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 22
  • 回転可能化学結合数: 5
  • 複雑さ: 453
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 112Ų

6-{(benzyloxy)carbonylamino}-5-cyanopyridine-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-35008826-0.25g
6-{[(benzyloxy)carbonyl]amino}-5-cyanopyridine-3-carboxylic acid
2757924-91-5 95.0%
0.25g
$1249.0 2025-03-18
Enamine
EN300-35008826-2.5g
6-{[(benzyloxy)carbonyl]amino}-5-cyanopyridine-3-carboxylic acid
2757924-91-5 95.0%
2.5g
$2660.0 2025-03-18
Enamine
EN300-35008826-5g
6-{[(benzyloxy)carbonyl]amino}-5-cyanopyridine-3-carboxylic acid
2757924-91-5
5g
$3935.0 2023-09-03
Enamine
EN300-35008826-1.0g
6-{[(benzyloxy)carbonyl]amino}-5-cyanopyridine-3-carboxylic acid
2757924-91-5 95.0%
1.0g
$1357.0 2025-03-18
Enamine
EN300-35008826-5.0g
6-{[(benzyloxy)carbonyl]amino}-5-cyanopyridine-3-carboxylic acid
2757924-91-5 95.0%
5.0g
$3935.0 2025-03-18
Enamine
EN300-35008826-0.05g
6-{[(benzyloxy)carbonyl]amino}-5-cyanopyridine-3-carboxylic acid
2757924-91-5 95.0%
0.05g
$1140.0 2025-03-18
Enamine
EN300-35008826-1g
6-{[(benzyloxy)carbonyl]amino}-5-cyanopyridine-3-carboxylic acid
2757924-91-5
1g
$1357.0 2023-09-03
Enamine
EN300-35008826-0.5g
6-{[(benzyloxy)carbonyl]amino}-5-cyanopyridine-3-carboxylic acid
2757924-91-5 95.0%
0.5g
$1302.0 2025-03-18
Enamine
EN300-35008826-0.1g
6-{[(benzyloxy)carbonyl]amino}-5-cyanopyridine-3-carboxylic acid
2757924-91-5 95.0%
0.1g
$1195.0 2025-03-18
Enamine
EN300-35008826-10.0g
6-{[(benzyloxy)carbonyl]amino}-5-cyanopyridine-3-carboxylic acid
2757924-91-5 95.0%
10.0g
$5837.0 2025-03-18

6-{(benzyloxy)carbonylamino}-5-cyanopyridine-3-carboxylic acid 関連文献

6-{(benzyloxy)carbonylamino}-5-cyanopyridine-3-carboxylic acidに関する追加情報

Introduction to 6-{(benzyloxy)carbonylamino}-5-cyanopyridine-3-carboxylic Acid (CAS No. 2757924-91-5)

6-{(benzyloxy)carbonylamino}-5-cyanopyridine-3-carboxylic acid, with the chemical formula corresponding to its CAS number 2757924-91-5, is a specialized compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the pyridine class of heterocyclic aromatic compounds, which are widely recognized for their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, particularly the presence of a benzyloxy carbonyl group and a cyano substituent, make it a promising candidate for further exploration in medicinal chemistry.

The< strong>benzyloxy)carbonylamino moiety in the molecular structure is a key feature that contributes to the compound's reactivity and potential utility in drug synthesis. This group is commonly used in peptide coupling reactions and as a protecting group for amino acids, enhancing the stability of intermediates during synthetic processes. The< strong>5-cyanopyridine core of the molecule introduces additional functional groups that can participate in various chemical transformations, making it a versatile building block for designing novel pharmacophores.

The< strong>3-carboxylic acid functionality at the third position of the pyridine ring further extends the compound's potential applications. Carboxylic acids are well-known for their ability to form hydrogen bonds, which can be crucial for improving binding affinity and selectivity in drug design. Additionally, carboxylic acid derivatives such as esters and amides can be synthesized from this compound, expanding its utility in various synthetic pathways.

In recent years, there has been growing interest in pyridine derivatives due to their broad spectrum of biological activities. Studies have shown that compounds containing pyridine moieties exhibit properties such as antimicrobial, anti-inflammatory, and anticancer effects. The< strong>6-{(benzyloxy)carbonylamino}-5-cyanopyridine-3-carboxylic acid has been investigated for its potential role in these areas, with preliminary findings suggesting promising results in preclinical models.

The synthesis of< strong>6-{(benzyloxy)carbonylamino}-5-cyanopyridine-3-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the benzyloxy carbonyl group necessitates careful handling to prevent side reactions such as hydrolysis or decomposition. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions and protective group strategies, have been employed to optimize the synthetic route.

The pharmacological properties of< strong>6-{(benzyloxy)carbonylamino}-5-cyanopyridine-3-carboxylic acid have been studied in detail by researchers worldwide. One notable area of investigation has been its potential as an intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways and are often targeted by therapeutic agents. The structural features of this compound make it an attractive candidate for designing kinase inhibitors with improved efficacy and reduced side effects.

Efforts have also been directed towards exploring the compound's antimicrobial properties. The< strong>cyanopyridine moiety has been shown to exhibit activity against various bacterial and fungal strains, making it a valuable component in the development of new antibiotics. Additionally, the presence of multiple functional groups provides opportunities for further derivatization, allowing researchers to fine-tune the properties of the compound for specific applications.

The< strong>3-carboxylic acid group has been particularly useful in designing prodrugs that can enhance bioavailability and target specificity. Prodrugs are inactive precursors that are converted into active drugs within the body, offering advantages such as improved solubility and reduced toxicity. By incorporating this functional group into< strong>6-{(benzyloxy)carbonylamino}-5-cyanopyridine-3-carboxylic acid, researchers aim to develop novel therapeutic agents with enhanced pharmacokinetic profiles.

In conclusion, 6-{(benzyloxy)carbonylamino}-5-cyanopyridine-3-carboxylic acid (CAS No.< strong>2757924-91-5) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable building block for synthesizing various bioactive molecules. Ongoing studies continue to uncover new applications and therapeutic possibilities for this compound, highlighting its importance in advancing drug discovery efforts.

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